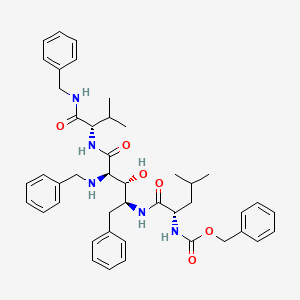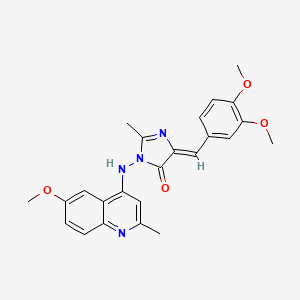
Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) is a complex organometallic compound It features a lithium ion coordinated to a chromate anion, which is further complexed with two azo-linked benzoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) typically involves the reaction of lithium chromate with 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and interaction of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
化学反応の分析
Types of Reactions
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, potentially converting organic substrates to their oxidized forms.
Reduction: Under specific conditions, the chromate ion can be reduced to lower oxidation states.
Substitution: The azo-linked benzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions could produce reduced forms of the chromate ion .
科学的研究の応用
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving oxidation and reduction processes.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for biochemical studies.
作用機序
The mechanism of action of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets through its chromate and azo-linked benzoate ligands. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in oxidation reactions, the chromate ion acts as an electron acceptor, facilitating the oxidation of organic substrates.
類似化合物との比較
Similar Compounds
- Chromate(3-), bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-5-sulfobenzoato(3-)]-, lithium sodium
- Amines, C12-14-tert-alkyl, bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-)
Uniqueness
Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) is unique due to its specific coordination environment and the presence of azo-linked benzoate ligands. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields of research.
特性
CAS番号 |
83949-60-4 |
|---|---|
分子式 |
C34H26CrLiN8O6- |
分子量 |
701.6 g/mol |
IUPAC名 |
lithium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H13N4O3.Cr.Li/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;/h2*2-10H,1H3,(H,23,24);;/q2*-1;;+1 |
InChIキー |
QVEVKSZMAUJPGU-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)






